molecular formula C10H10BrFO3 B8209216 2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane

2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane

Cat. No.: B8209216
M. Wt: 277.09 g/mol
InChI Key: HRGRBGDHZGUZHZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

The synthesis of 2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common synthetic route includes the bromination and fluorination of a methoxy-substituted phenyl ring, followed by the formation of the dioxolane ring through a cyclization reaction. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane involves its interaction with molecular targets and pathways within biological systems. The specific effects depend on the nature of the substituents and the overall structure of the compound. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules, while the dioxolane ring can affect its stability and solubility.

Comparison with Similar Compounds

2-(3-Bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane can be compared with other similar compounds, such as:

    3-Bromo-6-fluoro-2-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a dioxolane ring.

    (3-Bromo-6-fluoro-2-methoxyphenyl)(morpholino)methanone: Contains a morpholino group instead of a dioxolane ring.

    (3-Bromo-6-fluoro-2-methoxyphenyl)(thiomorpholino)methanone: Contains a thiomorpholino group instead of a dioxolane ring.

The uniqueness of this compound lies in its specific combination of substituents and the presence of the dioxolane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(3-bromo-6-fluoro-2-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-13-9-6(11)2-3-7(12)8(9)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGRBGDHZGUZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C2OCCO2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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